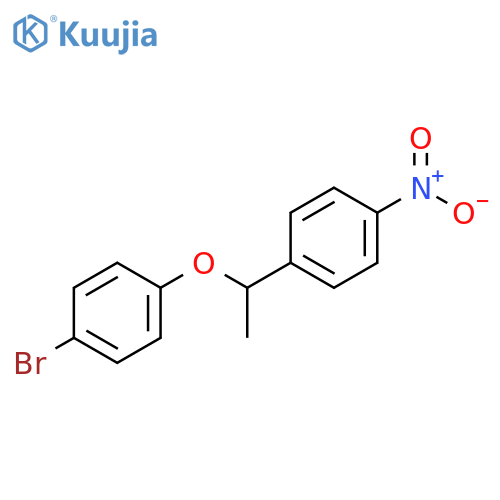

Cas no 1909324-66-8 (1-bromo-4-1-(4-nitrophenyl)ethoxybenzene)

1909324-66-8 structure

商品名:1-bromo-4-1-(4-nitrophenyl)ethoxybenzene

CAS番号:1909324-66-8

MF:C14H12BrNO3

メガワット:322.15398311615

MDL:MFCD29034217

CID:5221201

PubChem ID:121521992

1-bromo-4-1-(4-nitrophenyl)ethoxybenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-bromo-4-[1-(4-nitrophenyl)ethoxy]-

- 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene

-

- MDL: MFCD29034217

- インチ: 1S/C14H12BrNO3/c1-10(19-14-8-4-12(15)5-9-14)11-2-6-13(7-3-11)16(17)18/h2-10H,1H3

- InChIKey: VVHKDSIQFRKYAZ-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC=C(OC(C2=CC=C([N+]([O-])=O)C=C2)C)C=C1

1-bromo-4-1-(4-nitrophenyl)ethoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-227040-0.1g |

1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |

1909324-66-8 | 95% | 0.1g |

$152.0 | 2024-06-20 | |

| 1PlusChem | 1P01ANSJ-10g |

1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |

1909324-66-8 | 90% | 10g |

$2867.00 | 2023-12-19 | |

| 1PlusChem | 1P01ANSJ-1g |

1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |

1909324-66-8 | 90% | 1g |

$715.00 | 2023-12-19 | |

| 1PlusChem | 1P01ANSJ-500mg |

1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |

1909324-66-8 | 90% | 500mg |

$565.00 | 2023-12-19 | |

| Enamine | EN300-227040-2.5g |

1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |

1909324-66-8 | 95% | 2.5g |

$1034.0 | 2024-06-20 | |

| Enamine | EN300-227040-1.0g |

1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |

1909324-66-8 | 95% | 1.0g |

$528.0 | 2024-06-20 | |

| Enamine | EN300-227040-1g |

1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |

1909324-66-8 | 90% | 1g |

$528.0 | 2023-09-15 | |

| Enamine | EN300-227040-10g |

1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |

1909324-66-8 | 90% | 10g |

$2269.0 | 2023-09-15 | |

| 1PlusChem | 1P01ANSJ-50mg |

1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |

1909324-66-8 | 90% | 50mg |

$182.00 | 2024-06-17 | |

| 1PlusChem | 1P01ANSJ-5g |

1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |

1909324-66-8 | 90% | 5g |

$1953.00 | 2023-12-19 |

1-bromo-4-1-(4-nitrophenyl)ethoxybenzene 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1909324-66-8 (1-bromo-4-1-(4-nitrophenyl)ethoxybenzene) 関連製品

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 13769-43-2(potassium metavanadate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量